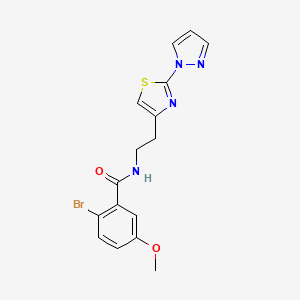

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide

Description

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide is a benzamide derivative featuring a 2-bromo-5-methoxy-substituted benzene core linked via an ethyl group to a thiazole ring. The thiazole moiety is further substituted with a 1H-pyrazole group at the 2-position. While direct pharmacological data for this compound are absent in the provided evidence, its design aligns with bioactive analogs such as nitazoxanide (a thiazole-based antiparasitic agent) and other benzamide derivatives with demonstrated biological activity .

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O2S/c1-23-12-3-4-14(17)13(9-12)15(22)18-7-5-11-10-24-16(20-11)21-8-2-6-19-21/h2-4,6,8-10H,5,7H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQKPELHYVCBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.

Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction involving a thioamide and an α-haloketone.

Coupling Reactions: The pyrazole and thiazole rings are then coupled using a linker, such as an ethyl group.

Benzamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The pyrazole and thiazole rings can bind to active sites of enzymes, inhibiting their activity. Additionally, the benzamide moiety may interact with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

The compound’s structural uniqueness lies in its thiazole-pyrazole-ethyl bridge. Comparisons with related benzamides reveal key differences in heterocyclic systems and substituents:

Notes:

- Thiazole vs. Pyridine : The target compound’s thiazole-pyrazole system (vs. pyridine-pyrazole in ) may enhance electron-deficient character, influencing binding to hydrophobic enzyme pockets.

- Substituent Effects : The bromo-methoxy combination in the target compound contrasts with difluoro () or nitro () groups, altering electronic properties and steric bulk.

Crystallographic and Electronic Properties

- Crystallography: The thiazole-benzamide scaffold in forms intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O) stabilizing crystal packing.

- Electronic Analysis : Tools like Multiwfn () could elucidate electron localization differences between the target’s pyrazole-thiazole system and triazole-based analogs (e.g., ), impacting reactivity and solubility.

Pharmacological Implications

- Enzyme Targeting : The target compound’s amide and heterocyclic motifs resemble nitazoxanide derivatives, which inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens . Substituting bromine for nitro groups (as in nitazoxanide) may modulate potency or toxicity.

- Bioisosteric Replacements : Replacing thiazole with triazole () or pyridine () could alter metabolic stability or target selectivity, warranting further comparative studies.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its antimicrobial, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has a molecular formula of C15H16BrN5O2S. The molecular weight is approximately 398.29 g/mol. Its structure includes a thiazole ring, a pyrazole moiety, and a brominated methoxybenzamide group, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the thiazole and pyrazole rings through condensation reactions followed by bromination and amide formation.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole and thiazole exhibit significant antimicrobial properties. In one study, synthesized derivatives were tested against various bacterial strains including E. coli, S. aureus, and B. subtilis. The results indicated that many compounds showed zones of inhibition comparable to or greater than standard antibiotics like streptomycin .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 10a | 18 | E. coli |

| 10b | 20 | S. aureus |

| 10c | 15 | B. subtilis |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

3. Antitumor Activity

In studies assessing antitumor activity, this compound showed promising results against various cancer cell lines. The compound induced apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

A case study focused on a series of synthesized thiazole-pyrazole derivatives revealed that this compound exhibited superior antimicrobial activity against multi-drug resistant strains compared to conventional antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanism of this compound in a mouse model of acute inflammation. Results showed a significant reduction in edema and inflammatory markers, suggesting its utility in managing inflammatory conditions .

Q & A

Q. Q1. What are the recommended synthetic strategies for preparing N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide, and how can intermediates be characterized?

A1. The synthesis typically involves multi-step protocols:

- Step 1 : Coupling of 2-bromo-5-methoxybenzoic acid derivatives with thiazole-ethylamine intermediates via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF) .

- Step 2 : Functionalization of the thiazole ring with 1H-pyrazole using copper-catalyzed cyclization or nucleophilic substitution .

- Characterization : Use / NMR to confirm amide bond formation and pyrazole-thiazole connectivity. IR spectroscopy verifies C=O (amide) and C-Br stretches. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. Q2. How should researchers address discrepancies between experimental and computational spectroscopic data for this compound?

A2. Discrepancies often arise from solvent effects, tautomerism, or crystal packing. To resolve:

- Compare experimental NMR shifts (in DMSO-d or CDCl) with DFT-calculated values (e.g., using Gaussian or Multiwfn for electrostatic potential mapping) .

- Perform X-ray crystallography to validate solid-state conformation and hydrogen-bonding interactions, which may influence spectral profiles .

Advanced Research Questions

Q. Q3. What methodologies are effective for optimizing the synthetic yield of this compound under varying reaction conditions?

A3. Key parameters include:

- Catalyst selection : Palladium or copper catalysts for pyrazole-thiazole coupling (e.g., CuI/1,10-phenanthroline for Ullmann-type reactions) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; microwave-assisted synthesis reduces reaction time .

- Yield tracking : Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and purity.

Q. Q4. How can computational tools like Multiwfn or SHELX be applied to analyze electronic properties or crystallographic data for this compound?

A4.

- Multiwfn : Calculate electron localization function (ELF) or electrostatic potential (ESP) to identify nucleophilic/electrophilic sites for reactivity prediction .

- SHELX : Refine X-ray diffraction data to resolve disorder in the bromine substituent or pyrazole-thiazole torsion angles. Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .

Q. Q5. What strategies are recommended for resolving contradictions in biological activity data across different assays?

A5.

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Control experiments : Test for off-target effects using structurally analogous compounds lacking the bromine or methoxy groups .

- Data normalization : Use Z-factor analysis to validate high-throughput screening results .

Methodological Challenges

Q. Q6. How can researchers design experiments to investigate the role of the bromine substituent in modulating biological activity?

A6.

Q. Q7. What are the best practices for validating crystallographic data when twinning or disorder is observed in the thiazole ring?

A7.

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement : Apply TWINLAW in SHELXL to model twinning and PART instructions for disordered atoms .

Data Interpretation

Q. Q8. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.